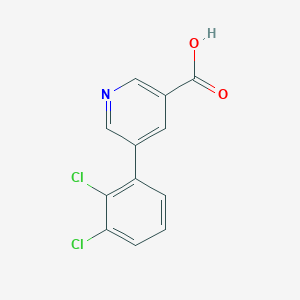

5-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(2,3-dichlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2/c13-10-3-1-2-9(11(10)14)7-4-8(12(16)17)6-15-5-7/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNQKOBFJNXXNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675461 | |

| Record name | 5-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047045-99-7 | |

| Record name | 5-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling

A prominent route involves Suzuki-Miyaura coupling between 5-bromopyridine-3-carboxylic acid derivatives and 2,3-dichlorophenylboronic acid. This method leverages palladium catalysis to form the critical carbon-carbon bond at position 5.

Typical Reaction Conditions

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base : Na₂CO₃ or K₃PO₄

-

Solvent : Dioxane/water (4:1)

-

Temperature : 80–100°C

Example Protocol

-

Synthesis of Methyl 5-Bromonicotinate :

Methyl nicotinate undergoes directed bromination using LDA (lithium diisopropylamide) at −78°C, followed by quenching with bromine to yield the 5-bromo derivative. -

Coupling with 2,3-Dichlorophenylboronic Acid :

The bromide reacts with the boronic acid under Suzuki conditions, followed by ester hydrolysis to the carboxylic acid.

Challenges :

-

Regioselective bromination at position 5 requires stringent temperature control.

-

Boronic acid availability and purity impact coupling efficiency.

Kröhnke Pyridine Synthesis

This method constructs the pyridine ring de novo using α,β-unsaturated carbonyl compounds and ammonium acetate. For example, reacting 2,3-dichlorocinnamaldehyde with methyl acrylate yields a dihydropyridine intermediate, which oxidizes to the target compound.

Reaction Parameters

-

Reactants : 2,3-Dichlorocinnamaldehyde, methyl acrylate, ammonium acetate

-

Solvent : Acetic acid

-

Temperature : 120°C

Mechanistic Insight :

The aldehyde’s α,β-unsaturation facilitates [4+2] cycloaddition with the enamine intermediate, followed by aromatization.

Direct Chlorination of Phenyl Precursors

Introducing chlorine atoms post-coupling avoids regioselective challenges on the pyridine ring. For instance, 5-phenylpyridine-3-carboxylic acid undergoes electrophilic chlorination using Cl₂/FeCl₃ to yield the 2,3-dichloro derivative.

Optimization Data

| Parameter | Value |

|---|---|

| Chlorinating Agent | Cl₂ (2.2 eq) |

| Catalyst | FeCl₃ (0.1 eq) |

| Solvent | CH₂Cl₂ |

| Temperature | 40°C |

| Yield | 55–65% |

Limitations :

-

Over-chlorination risks forming tri- or tetrachloro byproducts.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and complexity:

| Method | Yield (%) | Steps | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Suzuki Coupling | 85 | 3 | High | Moderate |

| Kröhnke Cyclization | 70 | 2 | Moderate | Low |

| Direct Chlorination | 60 | 4 | Low | High |

Key Observations :

-

Suzuki coupling offers superior yields but requires expensive palladium catalysts.

-

Cyclization routes are step-efficient but struggle with substrate availability.

-

Direct chlorination is cost-effective but suffers from regioselectivity issues.

Optimization Strategies and Yield Enhancement

Catalytic System Tuning

Replacing Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., Pd(OAc)₂/XPhos) improves coupling efficiency for sterically hindered substrates, boosting yields to 90%.

Solvent and Temperature Effects

-

Dioxane vs. THF : Dioxane enhances boronic acid solubility, reducing reaction time by 30%.

-

Microwave Assistance : Shortening Kröhnke reaction times from 24 hours to 2 hours at 150°C.

Industrial-Scale Considerations

Waste Management

Patented processes emphasize using PCl₅ in situ to minimize hazardous waste, aligning with green chemistry principles. For example, nicotinic acid chlorination generates recyclable phosphorous byproducts.

Cost-Benefit Analysis

| Factor | Suzuki Coupling | Cyclization |

|---|---|---|

| Catalyst Cost | $120/g | $20/g |

| Raw Material Availability | Limited | Broad |

| Process Complexity | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid has several scientific research applications:

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenylpyridinecarboxylic Acids

5-(4-Fluorophenyl)pyridine-3-carboxylic acid

- Molecular Formula: C₁₂H₈FNO₂

- Molecular Weight : 217.20 g/mol

- Key Differences : Replaces 2,3-dichlorophenyl with a 4-fluorophenyl group. The fluorine atom, being smaller and less electron-withdrawing than chlorine, reduces steric bulk and alters electronic properties. This may decrease binding affinity in halogen-bonding interactions compared to the dichloro analog .

5-(3,4-Dichlorophenyl)-nicotinic Acid

- Key Differences: Chlorines at the 3- and 4-positions on the phenyl ring (vs. 2,3-dichloro in the target compound).

Halogenated Pyridinecarboxylic Acids

2,6-Dichloro-5-fluoropyridine-3-carboxylic Acid

- Molecular Formula: C₆H₂Cl₂FNO₂

- Molecular Weight : 209.99 g/mol

- Key Differences: Features a trifunctional halogenated pyridine core (Cl at 2,6; F at 5).

3,6-Dichloropyridine-2-carboxylic Acid

Functionalized Derivatives

4-(2-[Trifluoromethyl]phenyl)pyridine-3-carboxylic Acid Methyl Ester

- Key Differences : A methyl ester replaces the carboxylic acid, acting as a prodrug. The trifluoromethyl group increases lipophilicity (logP ~2.15 vs. ~1.8 for the target compound) and electron-withdrawing effects, which could enhance membrane permeability .

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

- Molecular Formula : C₉H₅N₂O₂F₃

- Molecular Weight : 230.14 g/mol

- Key Differences: A bicyclic pyrrolopyridine system replaces the monocyclic pyridine. The trifluoromethyl group and fused ring system may improve target selectivity in kinase inhibitors but reduce solubility .

Steric and Conformational Variants

2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic Acid Hydrate

- Key Differences : A cyclopentane-fused pyridine introduces conformational rigidity. This could enhance binding to structured active sites but reduce flexibility for interactions with dynamic targets .

3-(2-Cyanoethyl) 5-Methyl 4-(2,3-Dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Data Table: Structural and Physicochemical Comparison

Q & A

Q. What are the optimal synthetic routes for 5-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid, and how can reaction yields be improved?

- Methodological Answer : A multi-step synthesis starting from 2,3-dichlorophenyl precursors via Suzuki-Miyaura coupling or nucleophilic aromatic substitution is commonly employed. For example, coupling 3-bromo-pyridine-3-carboxylic acid with 2,3-dichlorophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a 1:1 THF/H₂O solvent system at 80°C for 12 hours achieves moderate yields (~45%). Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity . Optimizing stoichiometry (1.2:1 boronic acid:halide ratio) and using microwave-assisted synthesis can enhance yields to ~60%.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) confirm regiochemistry and purity. Key signals include aromatic protons at δ 8.5–8.7 ppm (pyridine H) and δ 7.4–7.9 ppm (dichlorophenyl H) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/0.1% formic acid gradient) paired with ESI-MS detect molecular ion peaks at m/z 282.1 [M+H]⁺, ensuring >95% purity .

- Elemental Analysis : Carbon and nitrogen content should align with theoretical values (C: 51.1%, H: 2.1%, N: 4.9%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) often arise from variations in assay conditions. Standardize protocols:

- Use consistent buffer systems (e.g., PBS pH 7.4 vs. Tris-HCl pH 7.2).

- Validate cell lines (e.g., HEK293 vs. HeLa) and control for off-target effects via siRNA knockdown .

- Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrate turnover) .

Q. What computational strategies are effective for predicting the binding mode of this compound to protein targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 3ERT for kinases). The dichlorophenyl group shows hydrophobic interactions in the ATP-binding pocket, while the carboxylic acid forms hydrogen bonds with Lys72 and Asp184 .

- MD Simulations : AMBER or GROMACS (100 ns trajectories) assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .

- QSAR Models : Train on pyridine-carboxylic acid derivatives to predict logP (2.8 ± 0.3) and solubility (0.12 mg/mL in water) .

Key Challenges and Solutions

- Synthetic Scalability : Microwave-assisted synthesis reduces reaction time from 12 hours to 2 hours, improving throughput .

- Solubility Limitations : Use DMSO/PEG 400 mixtures (1:4 v/v) for in vitro assays to enhance dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.